molecular formula C12H15FN2O2 B7475071 N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide

N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide

Cat. No. B7475071
M. Wt: 238.26 g/mol
InChI Key: DAIXOBOLJXQGAI-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide (AFMP) is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields. AFMP is a small molecule that belongs to the class of amides and has a molecular weight of 249.27 g/mol.

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has been shown to reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation and pain. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has been shown to reduce neuropathic pain in animal models.

Advantages and Limitations for Lab Experiments

N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has several advantages for lab experiments. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide is a small molecule that can easily penetrate cell membranes, making it suitable for cell-based assays. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide is stable under physiological conditions, making it suitable for in vivo studies. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has low toxicity, making it suitable for long-term studies.
One limitation of N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide is its limited solubility in water, which can affect its bioavailability. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide is also susceptible to degradation by enzymes such as esterases, which can affect its stability.

Future Directions

N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has several potential future directions. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide can be further studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide can also be further studied for its potential use as a diagnostic tool in imaging studies. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide can be modified to improve its solubility and stability, which can enhance its bioavailability. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide can be further studied for its mechanism of action, which can provide insights into its potential therapeutic applications.
Conclusion
In conclusion, N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide (N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide) is a novel compound that has potential applications in various research fields. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide can be synthesized through a two-step reaction and has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has been shown to act as an inhibitor of COX-2 enzyme and has various biochemical and physiological effects. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has several advantages for lab experiments, but its limited solubility and susceptibility to degradation are limitations. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has several potential future directions, including further studies on its potential therapeutic applications, use as a diagnostic tool, and modification to improve its solubility and stability.

Synthesis Methods

N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide can be synthesized through a two-step reaction. The first step involves the reaction of 2-fluoro-5-nitroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The second step involves the reduction of the resulting intermediate with sodium borohydride in the presence of a solvent such as ethanol. The final product is obtained after purification through crystallization or chromatography.

Scientific Research Applications

N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has been studied in various research fields, including medicinal chemistry, pharmacology, and neuroscience. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide has also been studied for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-7(2)12(17)15-11-6-9(14-8(3)16)4-5-10(11)13/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIXOBOLJXQGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)NC(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamido-2-fluorophenyl)-2-methylpropanamide

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